Ecgonidinethylester

Übersicht

Beschreibung

Ecgonidine ethyl ester is a chemical intermediate derived from ecgonine or cocaine . It is a pyrolysis product formed when crack cocaine is smoked, making this substance a useful biomarker to specifically test for use of crack cocaine .

Synthesis Analysis

Ecgonidine ethyl ester can be synthesized non-pyrolytically from cocaine via hydrolysis/dehydration followed by esterification with methanol . The synthesis of an ester can be accomplished in one of several ways. In the lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

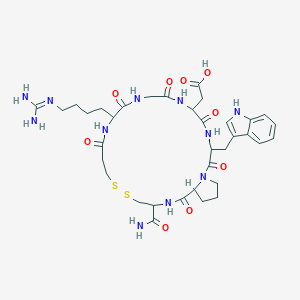

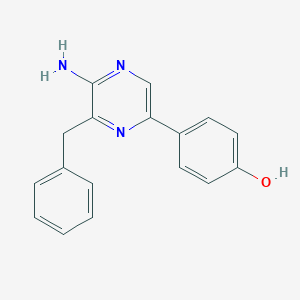

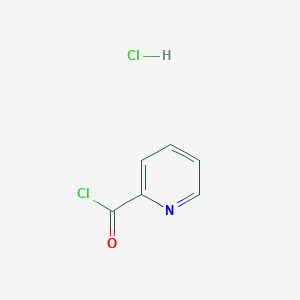

Ecgonidine ethyl ester contains a total of 31 atoms; 17 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It also contains a total of 32 bonds; 15 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 ester (aliphatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .Chemical Reactions Analysis

Esters, including Ecgonidine ethyl ester, undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides .Physical And Chemical Properties Analysis

Esters are polar molecules but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Wissenschaftliche Forschungsanwendungen

Biomarker für Kokaingebrauch

Ecgonidinethylester, auch bekannt als Anhydroecgoninethylester, ist ein Pyrolyseprodukt, das entsteht, wenn Crack-Kokain geraucht wird . Es dient als spezifischer Biomarker für den Konsum von Crack-Kokain und unterscheidet es von Pulver-Kokain, das dieses Metabolit nicht bildet. Diese Anwendung ist in der forensischen Toxikologie und der Überwachung des Drogenmissbrauchs von entscheidender Bedeutung, wo eine genaue Erkennung des Drogenkonsums erforderlich ist.

Herz-Kreislauf-Forschung

Die Verbindung wurde als signifikant für das Herz-Kreislauf-System identifiziert. Sein Vorhandensein kann zu einer erhöhten Belastung des Herzens führen, was wertvolle Informationen für die medizinische Forschung zu den Auswirkungen von Kokain und seinen Derivaten auf die Herzgesundheit liefert .

Neurologische Studien

Die Interaktion von this compound mit muskarinischen Rezeptoren im Gehirn kann durch Apoptose zum neuronalen Zelltod führen . Diese Eigenschaft macht es zu einer wichtigen Verbindung für die Untersuchung der neurologischen Auswirkungen von Kokainmissbrauch und zur Entwicklung potenzieller Behandlungen für neurodegenerative Erkrankungen.

Synthese von Phenyltropan-Analoga

Im Bereich der medizinischen Chemie wird this compound als chemisches Zwischenprodukt für die Synthese von Phenyltropan-Analoga verwendet . Diese Analoga, wie Troparil, Dichloropan und CFT, haben verschiedene Anwendungen, die von Bildgebungsmitteln in der Hirnforschung bis hin zu potenziellen Behandlungen für neurologische Erkrankungen reichen.

Anwendungen der Grünen Chemie

Die Prinzipien der Grünen Chemie betonen die Verwendung umweltfreundlicher Verfahren in der chemischen Synthese. This compound kann mit biokatalytischen Methoden synthetisiert werden, die im Vergleich zu herkömmlichen chemischen Routen nachhaltiger und weniger schädlich für die Umwelt sind . Dieser Ansatz entspricht der steigenden Nachfrage nach umweltfreundlichen Industrieprozessen.

Analytische Chemie

Aufgrund seiner einzigartigen chemischen Eigenschaften kann this compound in der analytischen Chemie als Standard- oder Referenzverbindung in chromatografischen Analysen eingesetzt werden. Diese Anwendung ist besonders relevant in der Qualitätskontrolle von pharmazeutischen Produkten, wo präzise und genaue Messungen unerlässlich sind .

Safety and Hazards

Zukünftige Richtungen

A single dose of Ecgonidine ethyl ester reversed scopolamine impairment, indicating involvement of acetylcholine receptors. Longer-term treatment improved cognition in aged rats, with enhanced rates of learning in the absence of an exogenous cognition-impairing compound . This suggests that Ecgonidine ethyl ester might induce cognitive enhancement and relief of anxiety in cocaine-impaired humans, and in other cognitive disorders .

Wirkmechanismus

Target of Action

Ecgonidine ethyl ester is a derivative of ecgonine, which is a primary metabolite of cocaine Its parent compound, ecgonine, has been found to interact withnicotinic acetylcholine receptors .

Mode of Action

It’s known that in the presence of an agonist, inhibitors binding to the nicotinic acetylcholine receptors can change the ion channel equilibrium from the open-channel form towards the closed form . This suggests that ecgonidine ethyl ester might interact with its targets in a similar way, potentially leading to changes in the ion channel equilibrium.

Biochemical Pathways

It’s known that ecgonine and its derivatives are involved in the metabolism of cocaine . Cocaine is metabolized mostly hepatically into two main metabolites, ecgonine methyl ester and benzoylecgonine . Ecgonidine ethyl ester could potentially be involved in similar metabolic pathways.

Pharmacokinetics

It’s known that methylecgonidine, a related compound, has a relatively short half-life of 18–21 minutes, after which it is metabolized to ecgonidine . This suggests that ecgonidine ethyl ester might have similar ADME properties.

Result of Action

It’s known that ecgonine methyl ester, a related compound, has been suggested to have a beneficial effect on cognition . A single dose of ecgonine methyl ester was found to reverse scopolamine impairment, indicating involvement of acetylcholine receptors . This suggests that ecgonidine ethyl ester might have similar effects.

Action Environment

It’s known that the presence of alcohol can lead to the formation of ecgonidine ethyl ester from anhydroecgonine methyl ester . This suggests that the presence of certain substances in the environment might influence the formation and action of ecgonidine ethyl ester.

Eigenschaften

IUPAC Name |

ethyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-14-11(13)9-6-4-8-5-7-10(9)12(8)2/h6,8,10H,3-5,7H2,1-2H3/t8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQKCHQJQNRNHW-PSASIEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCC2CCC1N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC[C@@H]2CC[C@H]1N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310346 | |

| Record name | Anhydroecgonine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73045-45-1 | |

| Record name | Anhydroecgonine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73045-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anhydroecgonine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid, 8-methyl-, ethyl ester, (1R,5S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anhydroecgonine ethyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK68KDX4WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)

![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)